![molecular formula C10H9N7O3 B14003086 2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one CAS No. 7084-55-1](/img/structure/B14003086.png)
2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of two amino groups at positions 2 and 6, a hydrazinylidene group at position 5, and a nitrophenyl group attached to the hydrazinylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one typically involves the reaction of 2,6-diaminopyrimidine with 4-nitrophenylhydrazine under specific conditions. One common method includes:
Starting Materials: 2,6-diaminopyrimidine and 4-nitrophenylhydrazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Purification: The product is then purified using recrystallization or column chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing large-scale purification techniques such as continuous chromatography.
化学反应分析
Types of Reactions
2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino groups at positions 2 and 6 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated pyrimidine derivatives.
科学研究应用
2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis and cell proliferation.
Biological Research: Its derivatives are explored for antimicrobial and anticancer activities.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,6-diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate metabolic pathway, leading to the suppression of DNA synthesis and cell proliferation .
相似化合物的比较
Similar Compounds
2,6-Diaminopyrimidine: Lacks the hydrazinylidene and nitrophenyl groups, making it less versatile in terms of chemical reactivity.
5-Aminopyrimidine: Contains only one amino group, resulting in different chemical properties and applications.
4-Nitrophenylhydrazine: While it shares the nitrophenyl group, it lacks the pyrimidine scaffold, leading to different biological activities.
Uniqueness
Its ability to inhibit dihydrofolate reductase sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .
属性
CAS 编号 |
7084-55-1 |
|---|---|
分子式 |
C10H9N7O3 |
分子量 |
275.22 g/mol |
IUPAC 名称 |
2,4-diamino-5-[(4-nitrophenyl)diazenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9N7O3/c11-8-7(9(18)14-10(12)13-8)16-15-5-1-3-6(4-2-5)17(19)20/h1-4H,(H5,11,12,13,14,18) |
InChI 键 |
UBAXIMPEJXLBTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(NC2=O)N)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


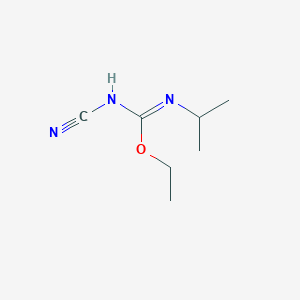
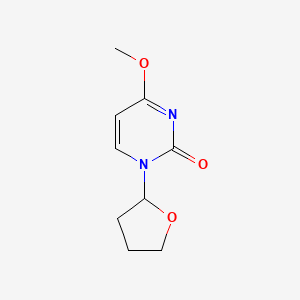
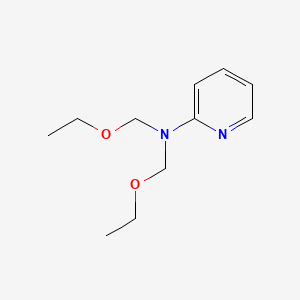
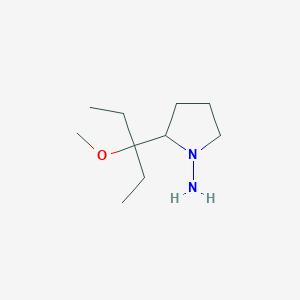
![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)
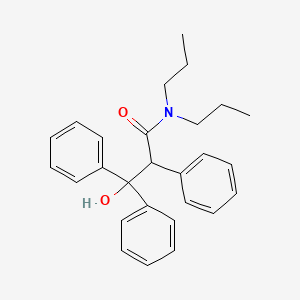
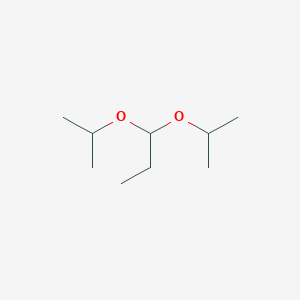
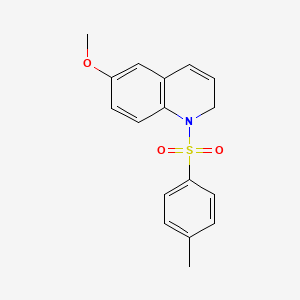
![2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol](/img/structure/B14003061.png)
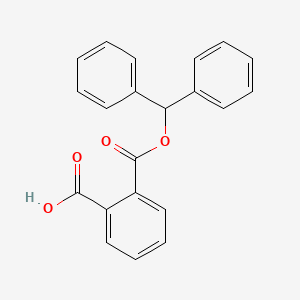
![2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate](/img/structure/B14003066.png)
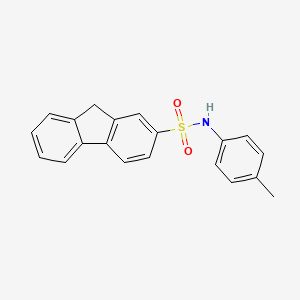
![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)
![ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate](/img/structure/B14003093.png)
